tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride
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Overview
Description
Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a decahydroisoquinoline core, which is a bicyclic structure, and a tert-butyl carbamate group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride typically involves multiple steps:
Formation of the Decahydroisoquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic decahydroisoquinoline structure.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the carbamate group, using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can target the carbonyl groups or the nitrogen-containing ring, using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the isoquinoline ring, often facilitated by bases or nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Bases like sodium hydride, nucleophiles such as amines, and solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield N-oxides or hydroxylated derivatives, while reduction could produce amines or alcohols
Scientific Research Applications
Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the discovery of new drugs or biochemical tools.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders or as an analgesic.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The pathways involved typically depend on the specific application, such as inhibition of neurotransmitter reuptake in neurological studies or modulation of enzyme activity in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(4aR,6S,8aS)-octahydro-2H-1,4-benzoxazin-6-yl]carbamate: Similar in structure but with a benzoxazine ring instead of an isoquinoline ring.
Tert-butyl (4aR,6S,8aS)-6-bromo-5-oxo-decahydroquinoline-1-carboxylate:
Uniqueness
Tert-butyl rac-(4aR,6S,8aS)-decahydro-6-isoquinolinylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a decahydroisoquinoline core and a tert-butyl carbamate group. This combination of features provides distinct chemical and biological properties, making it valuable for specialized research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-[(4aR,6S,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12;/h10-12,15H,4-9H2,1-3H3,(H,16,17);1H/t10-,11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLRTNCGVATUAQ-HSASPSRMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CNCCC2C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CNCC[C@@H]2C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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